2,7-Dimethylocta-5,7-diene-1,4-diol
Description
Structure
3D Structure
Properties
CAS No. |
80901-31-1 |
|---|---|
Molecular Formula |
C10H18O2 |
Molecular Weight |
170.25 g/mol |
IUPAC Name |
2,7-dimethylocta-5,7-diene-1,4-diol |
InChI |
InChI=1S/C10H18O2/c1-8(2)4-5-10(12)6-9(3)7-11/h4-5,9-12H,1,6-7H2,2-3H3 |
InChI Key |
YBGRBTWDGJERRR-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC(C=CC(=C)C)O)CO |
Origin of Product |
United States |
Contextualization Within the Chemistry of Diene Diols
Diene-diols are organic molecules that feature two carbon-carbon double bonds (a diene) and two hydroxyl (-OH) groups (a diol). The relative positions of these functional groups significantly influence the molecule's chemical properties and reactivity. Dienes are broadly categorized into three types: conjugated, where the double bonds are separated by a single bond; isolated, where they are separated by two or more single bonds; and cumulated (or allenes), where the double bonds share a common atom. libretexts.org Conjugated dienes are particularly stable due to the delocalization of π-electrons across the four-carbon system. libretexts.org
The structure of 2,7-dimethylocta-5,7-diene-1,4-diol features a conjugated diene system at the 5 and 7 positions. This conjugation imparts a degree of planarity to that portion of the molecule and influences its electronic properties. The presence of two hydroxyl groups, one primary at the 1-position and one tertiary at the 4-position, adds to the molecule's complexity and potential for a variety of chemical transformations. The methyl groups at the 2 and 7 positions also contribute to the steric and electronic environment of the molecule.
The reactivity of diene-diols is a composite of the individual functionalities. The diene can undergo addition reactions, including the notable Diels-Alder cycloaddition, which is a powerful tool for the formation of six-membered rings. psiberg.comchemistrysteps.comlibretexts.org The hydroxyl groups can participate in reactions typical of alcohols, such as oxidation, esterification, and etherification. The interplay between the diene and diol functionalities can lead to complex and stereochemically rich products.
Importance of Polyfunctionalized Octadienes in Organic Synthesis
Polyfunctionalized octadienes, a class to which 2,7-dimethylocta-5,7-diene-1,4-diol belongs, are valuable building blocks in organic synthesis. The eight-carbon chain provides a versatile scaffold that can be elaborated into a wide array of more complex molecules, including natural products and pharmaceuticals. The presence of multiple functional groups allows for selective chemical modifications at different points in the molecule.
The 1,3-diene motif is a key structural element in numerous biologically active natural products. nih.gov Consequently, the stereoselective synthesis of substituted dienes is a significant area of research in organic chemistry. nih.govnih.gov The ability to control the stereochemistry of the double bonds and any adjacent stereocenters is crucial, as the biological activity of a molecule is often highly dependent on its three-dimensional structure. nih.gov
Furthermore, the diol functionality enhances the synthetic utility of these molecules. Diols can be used to introduce polarity, act as hydrogen bond donors and acceptors, and serve as precursors for other functional groups. For instance, 1,4-diols can be cyclized to form tetrahydrofuran (B95107) rings, a common structural motif in natural products. The stereoselective synthesis of 1,4-diols is an active area of research, with methods such as tandem allylboration–allenylboration sequences being developed to control the stereochemical outcome. acs.org
Overview of Current Research Trends and Gaps Pertaining to 2,7 Dimethylocta 5,7 Diene 1,4 Diol
Retrosynthetic Strategies for Diene-Diols with Geminal Dimethyl Groups
Retrosynthetic analysis is a powerful tool for devising synthetic routes to target molecules. For diene-diols with geminal dimethyl groups, such as this compound, the analysis often involves disconnections that lead to simpler, readily available starting materials. A common strategy involves disconnecting the carbon-carbon bonds of the diene system.
One plausible retrosynthetic approach for a gem-dimethyl substituted diene is through a Diels-Alder reaction. This involves identifying the diene and dienophile components within the target molecule's six-membered ring. For a diene-diol, this might involve a subsequent functional group interconversion to reveal the diol from a different functionality present in the initial cycloadduct.
Another general strategy for molecules with 1,3- or 1,5-difunctional relationships between oxygen-containing groups, as could be envisioned in precursors to the target diol, involves aldol (B89426) or Michael addition-type disconnections. These approaches utilize the reactivity of enolates derived from carbonyl compounds. For instance, a 1,5-dicarbonyl precursor to a diene-diol could be disconnected via a Michael addition, leading back to an α,β-unsaturated carbonyl and an enolate.
A different retrosynthetic pathway for diene-diols could involve the disconnection of the carbon-oxygen bonds of the hydroxyl groups. This leads back to a diene hydrocarbon, which could then be dihydroxylated. The diene itself could be synthesized through various methods, including olefin metathesis or elimination reactions from suitable precursors.
Conventional Synthetic Routes to this compound
Conventional methods for synthesizing diene-diols like this compound often rely on established reactions such as reductions of more unsaturated precursors and carbonyl additions.
The reduction of polyunsaturated systems, such as polyenes or polyynes, is a viable method for accessing diene-diols. For example, a related compound, 2,7-dimethylocta-2,4,6-triene-1,8-dial, is a known synthetic intermediate. The selective reduction of the central double bond and the terminal aldehyde functionalities of such a triene-dial could potentially yield this compound. The choice of reducing agent would be critical to achieve the desired chemoselectivity, reducing the aldehydes and one double bond while preserving the other two.
Another approach could involve the partial reduction of a corresponding diyne-diol. The stereochemistry of the resulting diene would be dependent on the reduction conditions. For instance, reduction using Lindlar's catalyst would favor the formation of a cis (Z) alkene, while a dissolving metal reduction would typically yield a trans (E) alkene.
In a different context, the reduction of carboxylic acids to primary alcohols using reagents like lithium aluminum hydride (LiAlH₄) has been employed in the synthesis of diene monomers with gem-dimethyl groups. This highlights the utility of powerful reducing agents in converting carbonyl functionalities to hydroxyl groups within a multi-step synthesis of complex dienes.
The construction of the carbon skeleton and the introduction of the hydroxyl groups can be effectively achieved through carbonyl addition reactions. A simple method for the synthesis of the related (±)-2,6-dimethylocta-5(Z),7-diene-4-ol has been developed, which likely involves the addition of an organometallic reagent to a carbonyl compound.
For this compound, a potential synthetic route could involve the reaction of a suitable difunctional carbonyl compound with an appropriate organometallic reagent. For example, the addition of a vinyl Grignard or vinyllithium (B1195746) reagent to a 1,4-dicarbonyl compound could generate the desired diol framework. Subsequent functionalization might be necessary to install the gem-dimethyl groups if they are not present in the starting materials.
An efficient four-step synthesis of cholesta-5,7-diene-3β,25-diol from 7-dehydrodesmosterol (B141393) demonstrates the power of a combined carbonyl functionalization and reduction strategy. This synthesis involves protection of existing functional groups, a key hydroxybromination step, and subsequent reduction with LiAlH₄ to furnish the final diol.
Olefin metathesis has emerged as a powerful tool for the formation of carbon-carbon double bonds. Acyclic Diene Metathesis (ADMET) polymerization has been used to synthesize polymers containing gem-dimethyl groups. This methodology could be adapted for the synthesis of smaller molecules like this compound. For instance, a cross-metathesis reaction between two appropriate olefinic alcohols could, in principle, construct the central double bond of the diene system. The success of such an approach would depend on the choice of a suitable ruthenium catalyst that is tolerant of the hydroxyl functional groups.
Ring-closing metathesis (RCM) is another variant of olefin metathesis that could be employed. One could envision a scenario where a larger, cyclic precursor containing the necessary carbon framework and functional groups is synthesized first. A subsequent ring-opening cross-metathesis (ROCM) with a suitable partner could then yield the desired acyclic diene-diol.
| Synthetic Approach | Key Reactions | Starting Material Examples | Potential Products |
| Reductive Transformations | Partial hydrogenation, Hydride reduction | 2,7-Dimethylocta-2,4,6-triene-1,8-dial | This compound |
| Carbonyl Addition | Grignard reaction, Organolithium addition | 1,4-Diketone, Vinylmagnesium bromide | This compound |
| Olefin Metathesis | Cross Metathesis, ADMET | Olefinic alcohols | This compound |
Stereoselective and Enantioselective Synthesis of this compound
The presence of stereocenters in this compound necessitates the use of stereoselective and enantioselective synthetic methods to control the three-dimensional arrangement of its atoms.
Chiral catalysts are instrumental in achieving high levels of stereocontrol in chemical reactions. Chiral diol-based catalysts, such as derivatives of BINOL and TADDOL, have been widely used to induce enantioselectivity in a variety of transformations. These catalysts can create a chiral environment around the reacting species, directing the formation of one enantiomer over the other.
For the synthesis of this compound, a chiral catalyst could be employed in a key bond-forming step. For example, an enantioselective carbonyl addition reaction, such as an asymmetric allylation or vinylation, could be used to set the stereochemistry of the hydroxyl-bearing carbon atoms.
The enantioselective total synthesis of dihydrorosefuran, a monoterpene, involved the synthesis of the chiral intermediate (R)-2,6-dimethylocta-6,7-diene-2,5-diol. This highlights the feasibility of preparing chiral diols with similar structural features. The synthesis of this allene-diol was achieved through a sequence involving the addition of methylmagnesium bromide to a lactone precursor.
Furthermore, enzyme-catalyzed reactions offer a powerful alternative for stereoselective synthesis. Alcohol dehydrogenases (ADHs) have been successfully used for the stereoselective reduction of 1,4-diaryl-1,4-diones to the corresponding chiral diols. This biocatalytic approach could potentially be adapted for the reduction of a suitable diketone precursor to afford enantiomerically enriched this compound.
| Catalyst Type | Reaction | Key Feature | Potential Outcome |
| Chiral Diol-based Catalysts (e.g., BINOL) | Asymmetric Carbonyl Addition | Creation of a chiral environment | Enantiomerically enriched 2,7-Dimethylo |
Asymmetric Hydroxylation and Epoxidation Strategies for Related Diene Systems
Asymmetric dihydroxylation and epoxidation are powerful tools for introducing chirality into diene systems, leading to the formation of enantiomerically enriched diols and epoxides. These reactions are critical for the synthesis of complex natural products and chiral building blocks.
The Sharpless Asymmetric Dihydroxylation is a prominent method for the enantioselective synthesis of vicinal diols from alkenes. mdpi.comencyclopedia.pub This reaction utilizes osmium tetroxide in the presence of a chiral quinine (B1679958) ligand to achieve high enantioselectivity. mdpi.comwikipedia.org The choice of dihydroquinidine (B8771983) (DHQD) or dihydroquinine (DHQ) as the chiral ligand determines the stereochemical outcome of the reaction. wikipedia.org The reaction is highly site-selective, favoring the oxidation of the most electron-rich double bond in a diene system. wikipedia.org A key aspect of this method is the use of a catalytic amount of osmium tetroxide, which is regenerated by a stoichiometric co-oxidant like potassium ferricyanide (B76249) or N-methylmorpholine N-oxide (NMO). wikipedia.orgorganic-chemistry.org Commercially available pre-packaged mixtures of these reagents, known as AD-mix-α (containing (DHQ)2-PHAL) and AD-mix-β (containing (DHQD)2-PHAL), simplify the experimental procedure. mdpi.comencyclopedia.pub
The mechanism of the Sharpless Asymmetric Dihydroxylation involves the formation of an osmium tetroxide-ligand complex, which then undergoes a [3+2]-cycloaddition with the alkene to form a cyclic intermediate. wikipedia.orgorganic-chemistry.org Subsequent hydrolysis releases the diol and the reduced osmate, which is then re-oxidized to complete the catalytic cycle. wikipedia.org
Another approach to asymmetric dihydroxylation involves a platinum-catalyzed enantioselective diboration of 1,3-dienes. This method uses bis(pinacolato)diboron (B136004) (B2(pin)2) and subsequent oxidation to produce 2-buten-1,4-diols with high enantiomeric purity. nih.gov This strategy is effective for both cyclic and acyclic dienes that can adopt an s-cis conformation. nih.gov
Asymmetric epoxidation of conjugated dienes can be achieved using chiral ketones derived from fructose (B13574) as catalysts and Oxone as the oxidant. acs.org This method demonstrates high regioselectivity and enantioselectivity, particularly for the monoepoxidation of (E,E)-dienes. acs.org For dienes containing a hydroxyl group, titanium(IV) isopropoxide and a chiral ligand can be used to direct the epoxidation to the double bond distal to the hydroxyl group, a selectivity that is complementary to other methods like the Sharpless epoxidation. acs.org
Control of Stereochemistry in Diene Formation and Hydroxyl Group Installation
Precise control over the stereochemistry of both the diene moiety and the hydroxyl groups is paramount in the synthesis of complex molecules. Various strategies have been developed to achieve this control, often employing transition metal catalysts and enzymatic transformations.
Olefin metathesis, particularly with the use of Grubbs catalysts, has become a versatile tool in organic synthesis for the formation of carbon-carbon double bonds. wikipedia.orgorgosolver.com Second-generation Grubbs catalysts exhibit high activity and tolerance to a wide range of functional groups. odu.edu Recent advancements in ruthenium-based metathesis catalysts have enabled stereoselective reactions, allowing for the control of the E/Z ratio of the newly formed double bonds. umicore.com This is particularly important for creating specific diene geometries.
The installation of hydroxyl groups with controlled stereochemistry can be achieved through various methods. The Sharpless asymmetric dihydroxylation, as previously discussed, provides a reliable method for creating syn-diols with high enantioselectivity. mdpi.comwikipedia.org For the synthesis of 1,4-diols, the asymmetric 1,4-dihydroxylation of 1,3-dienes via catalytic enantioselective diboration offers a powerful route. nih.gov
Enzymatic reductions also play a significant role in stereoselective diol synthesis. Alcohol dehydrogenases (ADHs) can catalyze the stereoselective reduction of diketones to chiral diols. mdpi.com For instance, ADH from Ralstonia sp. (RasADH) has been shown to effectively reduce 1,4-diaryl-1,4-diones to the corresponding (1S,4S)-diols with high conversion and stereoselectivity. mdpi.com
Green Chemistry Approaches in the Synthesis of this compound
Green chemistry principles are increasingly being integrated into synthetic methodologies to reduce environmental impact. This involves the use of alternative energy sources, solvent-free conditions, and biocatalysis.
Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to significantly reduced reaction times and improved yields compared to conventional heating. nih.gov This technique utilizes the dielectric properties of molecules to generate heat, resulting in rapid and uniform heating. ijrpr.comnih.gov Microwave-assisted synthesis has been successfully applied to various reactions, including the synthesis of diols derived from isosorbide, where it dramatically reduced reaction times from days to hours and improved yields. nih.gov While specific examples for this compound are not detailed in the provided context, the principles of microwave-assisted organic synthesis (MAOS) are broadly applicable to diol synthesis. ijrpr.com
Conducting reactions under solvent-free conditions is a key principle of green chemistry, as it eliminates the use of often toxic and volatile organic solvents. ijrpr.comias.ac.in These reactions can be facilitated by various methods, including thermal activation, mechanochemistry, and the use of solid-supported reagents. ijrpr.comrsc.org
Solid-supported reagents, where the reactive species is immobilized on a solid support like silica (B1680970) or alumina, offer several advantages. nih.govdurham.ac.uk They simplify product purification, as the excess reagent and byproducts can be easily removed by filtration. durham.ac.uk For example, chromium trioxide supported on aluminum silicate (B1173343) has been used for the selective oxidation of primary and secondary alcohols to aldehydes and ketones under solvent-free conditions by simple shaking at room temperature. nih.gov This approach avoids the need for solvents and simplifies the work-up procedure. nih.gov
Biocatalysis, the use of enzymes to catalyze chemical reactions, offers a highly selective and environmentally benign approach to chemical synthesis. nih.gov Enzymes operate under mild conditions of temperature and pH and can exhibit remarkable chemo-, regio-, and stereoselectivity. nih.gov
For diol synthesis, several biocatalytic pathways are available. Alcohol dehydrogenases (ADHs) are widely used for the asymmetric reduction of prochiral ketones to chiral alcohols. nih.gov For example, butanediol (B1596017) dehydrogenase from Bacillus clausii can catalyze the R-selective reduction of 1,2-diketones to the corresponding α-hydroxy ketones and, in some cases, further to 1,2-diols. rsc.org Another innovative approach combines oxidative and reductive steps, starting from amino acids. nih.gov This pathway involves hydroxylation of an amino acid, followed by deamination, decarboxylation, and reduction to yield a diol. nih.gov
Lipases are another important class of enzymes used in biocatalysis, particularly for the synthesis and derivatization of esters. nih.gov They can be used for the copolymerization of lactones and hydroxy-fatty acids to produce bio-based polyesters. nih.gov Transketolases are enzymes that catalyze the formation of carbon-carbon bonds, and they have been used in the synthesis of ketodiols. researchgate.net
Total Synthesis of Complex Molecules Utilizing this compound Precursors or Analogues
The structural motifs found in this compound and its analogues are present in numerous complex natural products, particularly terpenes. nih.gov The total synthesis of these molecules often relies on the strategic construction of such diene-diol systems.
A common strategy in terpene synthesis involves a two-phase approach: a "cyclase phase" to construct the carbon skeleton and an "oxidase phase" to introduce oxygen-containing functional groups. thieme-connect.com The development of stereoselective methods for dihydroxylation and epoxidation is crucial for the oxidase phase. For instance, the total synthesis of various eudesmane (B1671778) terpenes has utilized sequential C-H bond oxidation processes to install hydroxyl groups at specific positions. thieme-connect.com
The Sharpless asymmetric dihydroxylation has been a key step in the total synthesis of many natural products. mdpi.comencyclopedia.pub For example, the synthesis of 1,3,5-bisabolatrien-7-ol involved a Sharpless dihydroxylation to introduce a chiral diol moiety. mdpi.comencyclopedia.pub Similarly, the synthesis of cortistatin A, a potent anti-angiogenic marine steroid, demonstrates the power of late-stage C-H oxidation to introduce functionality onto a complex steroid core. nih.gov
The synthesis of isoprene-derived secondary organic aerosol (SOA) components, such as isoprene (B109036) epoxydiols (IEPOX), highlights the importance of synthetic routes to access these complex diol structures. rsc.org The availability of synthetic standards for these compounds is essential for atmospheric chemistry studies. rsc.org
Chemical Transformations Involving the Diene Moiety
The conjugated diene structure in this compound is the primary site of its reactivity, allowing for a variety of addition and rearrangement reactions.
Electrophilic Additions (e.g., Halogenation, Hydroboration)
Electrophilic addition to conjugated dienes like this compound can proceed via 1,2- or 1,4-addition pathways, leading to a mixture of products. The regioselectivity and stereoselectivity of these reactions are influenced by the nature of the electrophile, the reaction conditions, and the structure of the diene.
Halogenation: The addition of halogens, such as bromine (Br₂) or chlorine (Cl₂), to a conjugated diene typically proceeds through an allylic carbocation intermediate. This intermediate can be attacked by the halide ion at either the C2 or C4 position, resulting in 1,2- and 1,4-adducts, respectively. The ratio of these products can be influenced by temperature, with lower temperatures favoring the kinetically controlled 1,2-adduct and higher temperatures favoring the thermodynamically more stable 1,4-adduct. libretexts.orgquimicaorganica.org For this compound, halogenation would be expected to yield a mixture of di- and tetra-halogenated products, depending on the stoichiometry of the halogenating agent.
Hydroboration: The hydroboration of conjugated dienes, followed by oxidation, is a valuable method for the synthesis of unsaturated alcohols. The reaction of dienes with borane (B79455) (BH₃) or its derivatives can lead to mono- or dihydroboration products. nih.govacs.org In the case of functionalized dienes, the presence of directing groups, such as hydroxyl groups, can influence the regioselectivity of the hydroboration. nih.gov For this compound, the hydroxyl groups could direct the boron reagent to specific positions on the diene, potentially leading to a higher degree of regiocontrol in the formation of the resulting organoborane intermediates. Subsequent oxidation would then yield polyhydroxylated compounds. Nickel- and iron-catalyzed hydroboration reactions of 1,3-dienes have been shown to provide access to stereodefined (Z)-allylboron reagents and the corresponding allylic alcohols. nih.govacs.org
| Electrophilic Addition | Reagent | Potential Products | Key Considerations |
| Halogenation | Br₂, Cl₂ | 1,2- and 1,4-adducts | Temperature control can influence product distribution. libretexts.org |
| Hydroboration-Oxidation | BH₃/THF, then H₂O₂, NaOH | Unsaturated polyols | Hydroxyl groups may direct regioselectivity. nih.gov |
Cycloaddition Reactions (e.g., Diels-Alder, [2+2] Cycloadditions)
The conjugated diene system of this compound makes it a suitable candidate for cycloaddition reactions, most notably the Diels-Alder reaction. wikipedia.org
[2+2] Cycloaddition reactions involving a diene are less common than Diels-Alder reactions and often require photochemical activation. These reactions would lead to the formation of four-membered rings.
| Cycloaddition Reaction | Reactant Type | Expected Product | Typical Conditions |
| Diels-Alder | Dienophile (e.g., maleic anhydride) | Substituted cyclohexene (B86901) | Thermal or Lewis acid catalysis wikipedia.org |
| [2+2] Cycloaddition | Alkene | Substituted cyclobutane | Photochemical activation |
Radical Reactions and Polymerization Initiation
Conjugated dienes can undergo radical polymerization to form polymers with various microstructures (1,4-cis, 1,4-trans, and 1,2-vinyl). mcgill.caacs.orgwikipedia.org The polymerization can be initiated by radical initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide. Terpenes and their derivatives, which share structural similarities with this compound, have been investigated as monomers in radical polymerization. mdpi.comnottingham.ac.uknottingham.ac.uk
The presence of functional groups, such as the hydroxyl groups in this compound, can influence the polymerization process and the properties of the resulting polymer. acs.orgiastate.eduacs.org These functional groups can provide sites for cross-linking or further modification of the polymer. It is conceivable that this compound could act as a monomer in radical polymerization, leading to the formation of a functionalized polyisoprene-like polymer. Furthermore, the hydroxyl groups could potentially act as chain transfer agents, influencing the molecular weight of the polymer.
| Radical Process | Initiator | Potential Outcome | Influencing Factors |
| Radical Polymerization | AIBN, Benzoyl Peroxide | Functionalized polymer | Initiator concentration, temperature iastate.edu |
Isomerization and Rearrangement Pathways
The structure of this compound, with its diene system and allylic hydroxyl group, suggests the possibility of various isomerization and rearrangement reactions, particularly under acidic conditions.
Acid-catalyzed isomerization of dienols can lead to a variety of products, including rearranged diols, cyclic ethers, or carbonyl compounds. nih.govleah4sci.comlibretexts.org The formation of a stable carbocation intermediate often drives these rearrangements. For this compound, protonation of a hydroxyl group followed by loss of water could generate a resonance-stabilized allylic carbocation. This intermediate could then be trapped by water at a different position, leading to an isomeric diol, or undergo intramolecular attack by the other hydroxyl group to form a cyclic ether.
A related transformation is the dienone-phenol rearrangement, where a cyclohexadienone rearranges to a phenol (B47542) under acidic conditions. nottingham.ac.uk While this compound is not a dienone, it is plausible that under certain oxidative and acidic conditions, it could be converted to a dienone intermediate which could then undergo rearrangement.
| Rearrangement Type | Conditions | Potential Products | Driving Force |
| Acid-Catalyzed Isomerization | Acidic | Isomeric diols, cyclic ethers | Formation of stable carbocations nih.gov |
| Dienol-Benzene Rearrangement | Acidic | Aromatic compounds | Aromatization |
Functionalization of the Hydroxyl Groups
The primary and tertiary hydroxyl groups of this compound are key sites for chemical modification, allowing for the introduction of various functional groups and the implementation of protecting group strategies.
Esterification and Etherification for Protecting Group Strategies
Protecting groups are often necessary in multi-step syntheses to mask the reactivity of certain functional groups while transformations are carried out elsewhere in the molecule. organic-chemistry.orgnumberanalytics.com The hydroxyl groups of this compound can be protected as esters or ethers.
Esterification: The formation of esters from alcohols is a common protecting group strategy. organic-chemistry.orgrug.nlysu.edu The hydroxyl groups of the diol can be reacted with acylating agents such as acid chlorides or anhydrides in the presence of a base to form the corresponding esters. The steric hindrance around the tertiary hydroxyl group may necessitate harsher reaction conditions or more reactive acylating agents compared to the primary hydroxyl group. nih.govnih.govresearchgate.net This difference in reactivity could potentially allow for selective protection of the primary hydroxyl group.
Etherification: The hydroxyl groups can also be protected as ethers, for example, by reaction with silyl (B83357) halides (e.g., TBDMSCl) or through a Williamson ether synthesis. uwindsor.ca Silyl ethers are particularly useful due to their ease of formation and removal under specific conditions. uwindsor.ca As with esterification, the differential steric hindrance of the two hydroxyl groups may allow for selective etherification. For diols, cyclic acetals and ketals can be formed by reacting with an aldehyde or ketone, respectively, providing protection for both hydroxyl groups simultaneously. numberanalytics.comhighfine.comchemistrysteps.com
| Functionalization | Reagents | Protecting Group | Deprotection Conditions |
| Esterification | Acyl chloride, anhydride (B1165640) | Acetate, Benzoate | Acid or base hydrolysis ysu.edu |
| Silyl Ether Formation | TBDMSCl, Imidazole | tert-Butyldimethylsilyl (TBDMS) | Fluoride ion (e.g., TBAF) uwindsor.ca |
| Acetal/Ketal Formation | Aldehyde/Ketone, acid catalyst | Acetal/Ketal | Aqueous acid numberanalytics.com |
Oxidation Reactions and Selective Alcohol Transformations
Currently, there are no specific studies documented in the scientific literature that detail the oxidation reactions or selective transformations of the primary and secondary alcohol functional groups present in this compound. Research on the controlled oxidation of this diol to yield specific products is not available.
Conversion to Aldehydes, Ketones, or Carboxylic Acids
Consistent with the lack of information on its oxidation, there are no published methods for the conversion of this compound into corresponding aldehydes, ketones, or carboxylic acids. The reactivity of the alcohol groups and the influence of the conjugated diene system on such transformations have not been explored in the available literature.
Mechanistic Insights into Key Reactions of this compound
A thorough search of scientific databases yields no specific mechanistic studies for reactions involving this compound.
There is no available research that identifies or characterizes any reaction intermediates formed during transformations of this compound.
No kinetic or thermodynamic data for any chemical transformation of this compound has been reported in the scientific literature. This includes the absence of information on reaction rates, activation energies, or the thermodynamic stability of potential products.
In the absence of proposed reaction mechanisms for this compound, there are consequently no computational studies validating any such mechanisms.
Advanced Analytical and Spectroscopic Characterization Methodologies for 2,7 Dimethylocta 5,7 Diene 1,4 Diol
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Stereochemical Assignment
NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. Through a combination of one-dimensional (1D) and two-dimensional (2D) experiments, a complete picture of the atomic connectivity can be assembled.
One-dimensional ¹H and ¹³C NMR spectra provide foundational information about the chemical environment of each proton and carbon atom in 2,7-Dimethylocta-5,7-diene-1,4-diol.
The ¹H NMR spectrum is expected to reveal distinct signals for each unique proton. The chemical shifts (δ) are influenced by neighboring functional groups, with protons closer to the electron-withdrawing hydroxyl groups appearing further downfield. Signal multiplicity (singlet, doublet, multiplet) provides information about the number of adjacent protons, while integration values correspond to the number of protons generating the signal.
The ¹³C NMR spectrum shows a single peak for each chemically non-equivalent carbon atom. The chemical shift values indicate the type of carbon (e.g., sp², sp³, methyl, methylene, methine). Techniques such as DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH₃, CH₂, CH, and quaternary carbons.
While specific experimental data for this compound is not widely published, a predicted set of NMR data can be postulated based on established chemical shift principles and data from structurally related compounds.
Predicted ¹H NMR Data for this compound
| Position | Predicted δ (ppm) | Multiplicity | Integration |
|---|---|---|---|
| H-1 | ~3.7 - 3.9 | m | 2H |
| H-3 | ~1.6 - 1.8 | m | 2H |
| H-4 | ~4.0 - 4.2 | m | 1H |
| H-5 | ~5.8 - 6.0 | d | 1H |
| H-6 | ~6.1 - 6.3 | d | 1H |
| H-9, H-10 (from C-8 methyls) | ~1.8 - 1.9 | s | 6H |
| H-11 (from C-2 methyl) | ~1.2 - 1.3 | s | 3H |
Predicted ¹³C NMR Data for this compound
| Position | Predicted δ (ppm) | Carbon Type |
|---|---|---|
| C-1 | ~65 - 70 | CH₂ |
| C-2 | ~40 - 45 | CH₂ |
| C-3 | ~30 - 35 | CH₂ |
| C-4 | ~70 - 75 | CH |
| C-5 | ~125 - 130 | CH |
| C-6 | ~135 - 140 | CH |
| C-7 | ~140 - 145 | C (Quaternary) |
| C-8 | ~120 - 125 | CH₂ |
| C-9, C-10 (methyls on C-7) | ~18 - 25 | CH₃ |
| C-11 (methyl on C-2) | ~25 - 30 | CH₃ |
Two-dimensional NMR experiments are essential for assembling the molecular structure by revealing correlations between nuclei.
COSY (Correlation Spectroscopy): This experiment maps ¹H-¹H coupling networks, identifying adjacent protons. For this compound, COSY would show correlations between H-1/H-2, H-2/H-3, H-3/H-4, and crucially, between the olefinic protons H-5/H-6, confirming the backbone connectivity.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates each proton signal with the signal of the carbon atom to which it is directly attached. This allows for the unambiguous assignment of carbon resonances based on the more easily interpreted proton spectrum.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC is vital for piecing together the full carbon skeleton by showing correlations between protons and carbons that are two or three bonds away. Key correlations would include those from the methyl protons (H-9, H-10, H-11) to adjacent quaternary and sp² carbons (C-2, C-7, C-6), which are not directly observable in COSY or HSQC.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment detects protons that are close in space, even if they are not directly connected through bonds. NOESY is critical for determining the relative stereochemistry at the C-1 and C-4 chiral centers and the geometry of the C5-C6 double bond.
Table of Key Expected 2D NMR Correlations
| Experiment | Correlating Nuclei | Information Gained |
|---|---|---|
| COSY | H-3 ↔ H-4 ↔ H-5 | Confirms the connectivity around the C4 stereocenter. |
| HSQC | H-1 ↔ C-1; H-4 ↔ C-4 | Assigns the carbons bearing the hydroxyl groups. |
| HMBC | H-9/H-10 ↔ C-6, C-7, C-8 | Positions the gem-dimethyl group on the diene system. |
| HMBC | H-5 ↔ C-4, C-7 | Connects the aliphatic chain to the diene moiety. |
| NOESY | H-4 ↔ H-3 and H-5 | Provides data to infer the relative stereochemistry (syn/anti) at C-4. |
Determining the absolute configuration of the two stereocenters (C1 and C4) requires a method that can differentiate between enantiomers. A powerful NMR-based approach involves the use of a chiral auxiliary, which is a chiral molecule that reacts with the compound of interest to form diastereomers. wikipedia.org These diastereomers, unlike enantiomers, have different physical properties and produce distinct NMR spectra.
A common strategy for diols is the use of α-methoxy-α-phenylacetic acid (MPA). researchgate.netresearchgate.net The procedure involves:
Reacting the diol separately with the (R)- and (S)-enantiomers of MPA to form two distinct bis-MPA ester diastereomers.
Acquiring the ¹H NMR spectra for both the (R)-bis-MPA ester and the (S)-bis-MPA ester.
Comparing the chemical shifts of protons near the newly formed ester linkages. The spatial arrangement of the phenyl group in the MPA auxiliary creates a distinct anisotropic effect on nearby protons, causing them to be shielded or deshielded.
Calculating the difference in chemical shifts (Δδ = δS - δR). By applying established models that correlate the sign of the Δδ values to the absolute configuration, the stereochemistry at both C-1 and C-4 can be unequivocally assigned. acs.org
Mass Spectrometry (MS) Techniques for Molecular Formula and Fragmentation Pathway Analysis
Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of ionized molecules, allowing for the determination of molecular weight and elemental composition.
High-Resolution Mass Spectrometry measures the m/z of an ion with extremely high accuracy (typically to within 5 ppm). This precision is crucial for determining the exact elemental formula of a compound.
For this compound:
Molecular Formula: C₁₀H₁₈O₂
Nominal Mass: 170 amu
Calculated Monoisotopic Mass: 170.1307 g/mol
An HRMS measurement yielding a mass of 170.1307 ± 0.0009 would confirm the C₁₀H₁₈O₂ formula, distinguishing it from other potential isobaric compounds (molecules with the same nominal mass but different formulas), such as C₁₁H₂₂O (Monoisotopic Mass: 170.1671 g/mol ).
Tandem Mass Spectrometry (MS/MS) is a technique where ions of a specific m/z (precursor ions) are selected, fragmented, and the resulting fragment ions (product ions) are detected. wikipedia.org This process provides valuable structural information and is highly effective for identifying and quantifying compounds within complex mixtures. nih.gov
In an MS/MS experiment, the protonated molecule of this compound, [M+H]⁺ (m/z 171.1), would be selected as the precursor ion. Fragmentation, typically through collision-induced dissociation (CID), would likely produce a characteristic pattern of product ions. Plausible fragmentation pathways for this diol would include successive losses of water and cleavage of C-C bonds adjacent to the oxygen atoms.
Predicted MS/MS Fragmentation for [C₁₀H₁₈O₂ + H]⁺
| Precursor Ion (m/z) | Product Ion (m/z) | Proposed Neutral Loss | Proposed Fragment Structure |
|---|---|---|---|
| 171.1 | 153.1 | H₂O | Loss of one hydroxyl group as water. |
| 135.1 | 2 * H₂O | Loss of both hydroxyl groups as water. | |
| 85.1 | C₅H₉O | Cleavage of the C4-C5 bond. |
This fragmentation fingerprint is highly specific and can be used to create selective reaction monitoring (SRM) methods for the targeted detection and quantification of this compound in complex biological or environmental samples.
Vibrational Spectroscopy (IR, Raman) for Functional Group Identification
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is a powerful non-destructive method for identifying the functional groups present in a molecule. These techniques probe the vibrational modes of chemical bonds, which absorb light at characteristic frequencies. For this compound, IR and Raman spectroscopy would confirm the presence of its key structural features: hydroxyl (-OH) groups, carbon-carbon double bonds (C=C) of the conjugated diene system, and aliphatic carbon-hydrogen (C-H) bonds.
The IR spectrum is particularly sensitive to polar bonds. The hydroxyl groups would give rise to a prominent, broad absorption band in the 3200-3600 cm⁻¹ region due to intermolecular and intramolecular hydrogen bonding. The C-O stretching vibrations of the primary and secondary alcohols would appear in the 1050-1200 cm⁻¹ fingerprint region. The conjugated C=C double bonds would produce a distinct stretching band around 1600-1650 cm⁻¹, typically at a slightly lower frequency than isolated alkenes due to conjugation.
Raman spectroscopy, which relies on inelastic scattering of light, is highly sensitive to non-polar, symmetric bonds. It would provide complementary information, particularly for the C=C bonds of the diene system, which would yield a strong and sharp signal in the 1600-1650 cm⁻¹ range. Aliphatic C-H stretching and bending vibrations would be visible in both spectra.
Table 1: Expected Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Technique | Expected Wavenumber (cm⁻¹) | Characteristics |
| O-H (Alcohol) | Stretching | IR | 3200 - 3600 | Broad, strong |
| C-H (sp³) | Stretching | IR, Raman | 2850 - 3000 | Medium to strong |
| C=C (Conjugated) | Stretching | IR, Raman | 1600 - 1650 | Medium (IR), Strong (Raman) |
| C-O (Alcohol) | Stretching | IR | 1050 - 1200 | Strong |
| O-H (Alcohol) | Bending | IR | 1330 - 1440 | Medium, broad |
X-ray Crystallography for Solid-State Structure Determination and Absolute Configuration
X-ray crystallography is the definitive method for determining the precise three-dimensional structure of a molecule in its solid, crystalline form. This technique provides unambiguous information on bond lengths, bond angles, and torsional angles, confirming the molecular connectivity and conformation. For a chiral compound like this compound, single-crystal X-ray diffraction is invaluable for determining its absolute configuration.
The process requires growing a suitable single crystal of an enantiomerically pure sample. The crystal is then irradiated with X-rays, and the resulting diffraction pattern is analyzed to build a model of the electron density, from which the atomic positions are derived. For chiral molecules, the use of anomalous dispersion allows for the absolute assignment of stereocenters (R/S configuration) without the need for a reference chiral center. The analysis of crystallographic data can also reveal details about intermolecular interactions, such as hydrogen bonding patterns, which govern the crystal packing. researchgate.net While specific crystallographic data for the title compound is not available, a related substituted octadiene derivative provides an example of the parameters determined in such an analysis. scispace.com
Table 2: Representative Crystallographic Data Obtainable from X-ray Analysis
| Parameter | Description | Example Value (from an analogous structure scispace.com) |
| Crystal System | The symmetry system of the crystal lattice. | Triclinic |
| Space Group | The group of symmetry operations for the crystal. | P-1 |
| a, b, c (Å) | The lengths of the unit cell axes. | a = 6.323 |
| b = 6.964 | ||
| c = 11.740 | ||
| α, β, γ (°) | The angles between the unit cell axes. | α = 104.60 |
| β = 98.87 | ||
| γ = 98.73 | ||
| Volume (V) (ų) | The volume of the unit cell. | 484.4 |
| Z | The number of molecules in the unit cell. | 1 |
Chiral Chromatographic Methods (GC-MS, HPLC) for Enantiomeric Excess Determination
Chiral chromatography is the cornerstone for separating enantiomers and determining the enantiomeric excess (% ee) of a chiral sample. nih.gov This separation is achieved by using a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers, leading to different retention times.
High-Performance Liquid Chromatography (HPLC) is the most common method for the enantioselective analysis of diols. nih.govmdpi.com The sample is passed through a column packed with a CSP, often based on polysaccharide derivatives (e.g., cellulose or amylose) coated on a silica (B1680970) support. The differential interaction between the enantiomers and the chiral phase results in their separation, allowing for quantification using a detector such as a UV or refractive index detector.
Gas Chromatography-Mass Spectrometry (GC-MS) can also be employed, particularly for more volatile compounds. gcms.cz For a diol like this compound, derivatization to a more volatile ester or silyl (B83357) ether may be required before analysis. The derivatized sample is then injected into a GC equipped with a chiral capillary column, often containing a cyclodextrin-based stationary phase. gcms.cz The separated enantiomers are then detected and identified by mass spectrometry. The ratio of the peak areas in the resulting chromatogram directly corresponds to the ratio of the enantiomers, from which the % ee is calculated.
Table 3: Comparison of Chiral Chromatographic Methods
| Feature | Chiral HPLC | Chiral GC-MS |
| Principle | Differential interaction with a solid chiral stationary phase in a liquid mobile phase. | Differential interaction with a liquid chiral stationary phase in a gaseous mobile phase. |
| Analyte Volatility | Not a requirement. | Requires volatile or derivatized analytes. |
| Derivatization | Generally not required for diols. | Often necessary to increase volatility and thermal stability. |
| Common CSPs | Polysaccharide derivatives (cellulose, amylose). | Cyclodextrin derivatives. |
| Detection | UV, Refractive Index (RI), Circular Dichroism (CD). | Mass Spectrometry (MS), Flame Ionization Detector (FID). |
| Primary Use | Enantiomeric excess determination, preparative separation. | Enantiomeric excess determination, analysis of complex mixtures. |
Chiroptical Spectroscopy (e.g., Circular Dichroism, VCD) for Absolute Configuration Assignment
Chiroptical spectroscopy involves the interaction of chiral molecules with polarized light and provides critical information about their stereochemistry. These techniques are non-destructive and can be used to assign the absolute configuration of a molecule by comparing experimental results with theoretical calculations.
Circular Dichroism (CD) spectroscopy measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. youtube.comyoutube.com The resulting CD spectrum is a plot of this difference versus wavelength. For this compound, electronic transitions associated with the conjugated diene chromophore would produce a characteristic CD signal in the UV region.
Vibrational Circular Dichroism (VCD) is the infrared analogue of CD, measuring the differential absorption of left- and right-circularly polarized IR radiation. VCD spectra provide stereochemical information about the entire molecule through its vibrational modes.
The assignment of absolute configuration using these methods typically involves a comparison of the experimentally measured spectrum with a spectrum predicted from quantum chemical calculations (e.g., Time-Dependent Density Functional Theory for CD). A spectrum is calculated for an enantiomer of a known configuration (e.g., S,S). If the sign and shape of the calculated spectrum match the experimental spectrum, the absolute configuration of the sample is confirmed.
Table 4: Principles of Chiroptical Spectroscopy for Absolute Configuration
| Technique | Principle | Spectral Region | Molecular Transitions | Application |
| Circular Dichroism (CD) | Differential absorption of left and right circularly polarized light. | UV-Visible | Electronic | Assigns absolute configuration of molecules with chromophores. |
| Vibrational Circular Dichroism (VCD) | Differential absorption of left and right circularly polarized infrared radiation. | Infrared | Vibrational | Assigns absolute configuration for a wide range of chiral molecules. |
Computational and Theoretical Investigations of 2,7 Dimethylocta 5,7 Diene 1,4 Diol
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the behavior of molecules at the electronic level.
Density Functional Theory (DFT) for Electronic Structure and Reactivity Predictions
DFT is a powerful computational method used to investigate the electronic structure of molecules. For 2,7-Dimethylocta-5,7-diene-1,4-diol, a DFT analysis would typically involve calculating the distribution of electron density to identify electron-rich and electron-poor regions. This information helps in predicting the molecule's reactivity. For example, the locations of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO indicates regions likely to donate electrons (nucleophilic sites), while the LUMO points to areas that can accept electrons (electrophilic sites). Such studies would allow for the prediction of how this diol might interact with other reagents. However, specific studies detailing the HOMO-LUMO gap, electrostatic potential maps, and reactivity descriptors for this compound are not available.
Ab Initio Methods for High-Accuracy Energetic and Geometric Parameters
Ab initio methods are quantum calculations derived directly from theoretical principles without the inclusion of experimental data. These methods can provide highly accurate predictions of molecular geometries (bond lengths, bond angles) and energetic properties (e.g., total energy, enthalpy of formation). For this compound, these calculations would establish the most stable three-dimensional structure and the energy of its various possible isomers. No published high-accuracy ab initio calculations for the geometric and energetic parameters of this specific molecule were found.
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
Molecular dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time. mdpi.com An MD simulation of this compound would reveal its conformational flexibility. mdpi.com The molecule possesses several rotatable bonds, leading to a complex landscape of possible shapes (conformers). Simulations could identify the most prevalent conformers in different environments (e.g., in a vacuum or in a solvent) and the energy barriers between them. researchgate.net Furthermore, MD simulations could model how molecules of the diol interact with each other or with solvent molecules, providing insight into properties like solubility and aggregation. Specific conformational analyses or intermolecular interaction studies for this compound are not documented in the literature.
Prediction of Spectroscopic Parameters and Validation with Experimental Data
Computational methods are often used to predict spectroscopic data, such as NMR chemical shifts, infrared (IR) vibrational frequencies, and UV-Vis absorption wavelengths. researchgate.net These predicted spectra can then be compared with experimental data to confirm the structure of a synthesized compound. For this compound, theoretical calculations could predict its ¹H and ¹³C NMR spectra. While experimental spectral data may exist for some isomers in databases, a direct comparison with computationally predicted parameters for this specific diol is not available in published research. nih.gov
Elucidation of Reaction Mechanisms and Transition States via Computational Methods
Computational chemistry is invaluable for mapping out the pathways of chemical reactions. By calculating the energies of reactants, products, and intermediate transition states, researchers can determine the most likely mechanism for a given transformation. For this compound, this could involve studying its synthesis, degradation, or participation in further chemical reactions. Identifying the structure and energy of transition states is key to understanding reaction rates and selectivity. No computational studies on the reaction mechanisms involving this compound have been found.
Potential Applications of 2,7 Dimethylocta 5,7 Diene 1,4 Diol in Advanced Organic Synthesis and Materials Science
As a Chiral Building Block in Asymmetric Synthesis
The presence of two stereogenic centers at the carbon atoms bearing the hydroxyl groups marks 2,7-Dimethylocta-5,7-diene-1,4-diol as a promising chiral building block for asymmetric synthesis. Chiral diols are highly valued in organic chemistry for their ability to induce stereoselectivity in a variety of transformations. nih.gov They can serve as precursors to other chiral molecules or be incorporated into chiral ligands for metal-catalyzed reactions. nih.govrsc.org
The general utility of chiral diols is well-established. For instance, chiral 1,3-diols are crucial intermediates in the synthesis of a range of natural products and biologically active compounds. acs.org The development of new strategies to access enantiomerically pure diols is an active area of research. acs.orgacs.org In this context, if this compound can be synthesized in an enantiomerically pure form, it would represent a valuable addition to the chemist's toolbox. The diene functionality offers a site for further stereocontrolled transformations, such as Diels-Alder reactions or directed hydrogenations, which could be influenced by the existing stereocenters of the diol.
Precursor for Bioactive Molecules and Natural Product Synthesis
The structural framework of this compound is reminiscent of various terpenoid natural products, many of which exhibit significant biological activity. Terpenoids are a large and diverse class of naturally occurring organic compounds derived from isoprene (B109036) units. The synthesis of complex natural products often relies on the use of versatile and functionalized building blocks. vnulib.edu.vn
For example, the structurally related compound (±)-2,6-dimethylocta-5(Z),7-diene-4-ol has been synthesized and identified as having high pheromone activity for the bark beetle Ips typographus. nih.gov This highlights the potential for dimethyloctadiene scaffolds to be key components of insect pheromones, which have applications in pest management. Furthermore, the synthesis of other bioactive molecules, such as the diterpenic diol from Anisopappus pinnatifidus and the triterpene panaxadiol, involves tetrahydropyranyl moieties that can be derived from the cyclization of diols. psiberg.com The diene and diol functionalities in this compound provide multiple handles for cyclization and functional group interconversion, making it a plausible precursor for a variety of complex bioactive molecules. vnulib.edu.vnacs.org
Role in Polymer Chemistry as a Monomer or Cross-linking Agent
The bifunctional nature of this compound suggests its potential utility in polymer chemistry, both as a monomer and as a cross-linking agent. Conjugated dienes are well-known monomers for polymerization, forming the backbone of important synthetic rubbers like polybutadiene (B167195) and neoprene. pressbooks.publibretexts.org The polymerization of dienes can be initiated by radical or acidic species and often proceeds via a 1,4-addition mechanism. pressbooks.publibretexts.org The presence of the diol groups in this compound could impart unique properties to the resulting polymer, such as increased hydrophilicity and sites for further modification.
Diols are also commonly employed as cross-linking agents to create polymer networks with enhanced mechanical and thermal properties. marquette.edutandfonline.com For instance, diols have been used to cross-link polybutadiene and to prepare poly(acrylic acid) microgels. marquette.edutandfonline.com The two hydroxyl groups of this compound could react with suitable functional groups on polymer chains, such as carboxylic acids or isocyanates, to form a cross-linked structure. The diene functionality within the cross-linker could also remain available for subsequent post-polymerization modifications, such as vulcanization-type reactions. pressbooks.pub
Table 1: Potential Roles of this compound in Polymer Chemistry
| Role | Description | Potential Advantages |
| Monomer | The conjugated diene system can undergo polymerization to form the main polymer chain. pressbooks.publibretexts.org | The diol groups would be incorporated as pendant groups, potentially increasing polarity and providing sites for further reactions. |
| Cross-linking Agent | The two hydroxyl groups can react with functional polymers to form a network structure. marquette.edutandfonline.com | The diene moiety within the cross-link could allow for secondary cross-linking or functionalization of the material. |
Ligand Synthesis for Catalysis (if functional groups can chelate metals)
The diol functionality of this compound presents an opportunity for its use in the synthesis of ligands for metal catalysis. Diols, particularly chiral diols, are known to coordinate with metal centers and have been widely used in the development of catalysts for asymmetric reactions. nih.govrsc.org The oxygen atoms of the hydroxyl groups can act as Lewis basic sites, donating electron density to a metal.
The spatial arrangement of the two hydroxyl groups is critical for effective chelation. In this compound, the 1,4-relationship of the diols would allow for the formation of a seven-membered chelate ring with a metal center. While six-membered rings are often more stable, seven-membered chelates are also known and can influence the stereochemical outcome of catalytic reactions. Furthermore, the diene portion of the molecule could potentially interact with the metal center or be designed to influence the steric environment around the catalytic site. A notable example is the use of an amino alcohol-based iridium complex for the oxidative lactonization of diols, where the ligand plays a crucial bifunctional role. nih.gov
Precursor to Fragrance and Flavor Compounds
Terpenoids and their derivatives are a cornerstone of the fragrance and flavor industry. researchgate.netresearchgate.netnih.gov Many of these compounds are characterized by their pleasant and often complex aromas. The synthesis of fragrance and flavor compounds frequently involves the modification of naturally occurring or synthetically accessible terpenoid skeletons.
The structure of this compound is closely related to known fragrance precursors. For instance, linaloyl oxide, a relevant flavor and fragrance component, can be prepared from the related 2,6-dimethyloct-7-ene-2,6-diol. psiberg.com The acid-catalyzed transformation of monoterpenediols can lead to the formation of various aroma compounds. The degradation of citral, a prominent flavor compound, under acidic conditions proceeds through diol intermediates to form a range of aromatic compounds. rsc.org It is plausible that this compound could undergo similar acid-catalyzed cyclizations and rearrangements to yield a variety of volatile compounds with potential applications in the fragrance and flavor industry. The lactonization of diols is another important transformation that can lead to fragrant molecules. nih.gov
Future Research Directions and Unresolved Challenges
Development of More Sustainable and Cost-Effective Synthetic Routes
The industrial viability of any chemical compound is intrinsically linked to the efficiency and sustainability of its synthesis. For 2,7-dimethylocta-5,7-diene-1,4-diol, moving beyond traditional multi-step organic syntheses towards greener alternatives is a primary challenge.
Current synthetic approaches to diols and polyenes often rely on petroleum-based starting materials and stoichiometric reagents, contributing to environmental concerns and potentially high costs. nih.gov Future research should prioritize the development of catalytic and biocatalytic methods that utilize renewable feedstocks.
Biocatalytic and Renewable Routes:
The biosynthesis of diols using engineered microorganisms is a rapidly advancing field. nih.gov Organisms like Escherichia coli have been successfully engineered to produce a variety of diols from renewable resources such as glucose. nih.gov A potential biosynthetic pathway for this compound could be envisioned starting from precursors derived from microbial fermentation. The use of biocatalysts, such as enzymes, could also offer high stereoselectivity in the synthesis of chiral diols, a significant advantage over many traditional chemical methods.
| Feedstock | Potential Biocatalytic Method | Key Advantage |
| Glucose | Engineered E. coli or yeast strains | Utilization of a renewable and abundant resource. |
| Plant-based oils | Chemo-enzymatic transformations | Potential for direct conversion of fatty acid derivatives. |
Furthermore, the development of chemocatalytic routes from biomass-derived platform chemicals presents a promising avenue. For instance, the conversion of furfural (B47365) or other furanic compounds, which can be obtained from lignocellulosic biomass, into diols and polyols is an active area of research.
Exploration of Novel Reactivity and Unprecedented Transformations
The conjugated diene and diol functionalities in this compound are ripe for the exploration of novel chemical transformations.
Cycloaddition Reactions:
The conjugated diene system is a prime candidate for [4+2] cycloaddition reactions, also known as Diels-Alder reactions. The substitution pattern of this compound, with methyl groups on the diene, would influence the stereochemical outcome of such reactions. Future research could explore the use of various dienophiles to construct complex cyclic and bicyclic structures, which are valuable scaffolds in medicinal chemistry and materials science. The development of catalyst-controlled chemodivergent cycloadditions, for example, could lead to either [4+2] or [2+2] cycloadducts from the same starting materials, offering a powerful tool for synthetic chemists.
Selective Functionalization:
The presence of both a primary and a tertiary alcohol offers opportunities for selective functionalization. Developing catalysts and reaction conditions that can differentiate between these two hydroxyl groups would be a significant challenge and a valuable synthetic achievement. Such selective modifications could lead to a diverse range of derivatives with tailored properties.
Unusual Rearrangements:
The unique juxtaposition of functional groups in this molecule could also lead to novel and synthetically useful rearrangements. For instance, acid-catalyzed or transition-metal-mediated rearrangements could potentially lead to the formation of novel carbocyclic or heterocyclic frameworks.
Integration with Flow Chemistry and Automated Synthesis Platforms
The translation of synthetic routes from batch to continuous flow processes offers numerous advantages, including improved safety, efficiency, and scalability.
Flow Synthesis:
For a molecule like this compound, flow chemistry could enable better control over reaction parameters, such as temperature and mixing, which is crucial for selective and high-yielding transformations. The handling of potentially hazardous reagents or unstable intermediates, which might be involved in certain synthetic steps, can be managed more safely in a continuous flow setup. Future work could focus on developing a complete, multi-step flow synthesis of the target compound and its derivatives.
Automated Synthesis:
The integration of flow chemistry with automated synthesis platforms, controlled by machine learning algorithms, represents the cutting edge of chemical synthesis. Such platforms can rapidly screen reaction conditions, optimize yields, and even discover new reaction pathways. Applying these technologies to the synthesis of this compound could accelerate the discovery of new derivatives and their properties.
| Technology | Potential Benefit for this compound Synthesis |
| Flow Chemistry | Enhanced control over reaction conditions, improved safety, and scalability. |
| Automated Synthesis | High-throughput screening of reaction parameters and rapid library synthesis. |
Advanced Computational Modeling of Complex Reaction Systems Involving the Compound
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding and predicting chemical reactivity.
Reaction Mechanism and Selectivity:
DFT calculations can provide detailed insights into the reaction mechanisms of transformations involving this compound. For instance, the transition states of Diels-Alder reactions can be modeled to predict the regio- and stereoselectivity of the cycloadducts. This predictive power can guide experimental work and reduce the need for extensive empirical screening.
Spectroscopic Properties:
Computational methods can also be used to predict the spectroscopic properties of the compound and its derivatives, such as NMR and IR spectra. This can aid in the characterization of new compounds and in the interpretation of experimental data.
Conformational Analysis:
The conformational flexibility of the octadiene backbone can significantly influence its reactivity. Computational studies can map the potential energy surface of different conformers and identify the most stable and reactive geometries.
Discovery of New Biological Activities or Material Science Applications
The structural motifs present in this compound suggest potential applications in both life sciences and materials science.
Biological Activity:
Many natural products containing diene and diol functionalities exhibit interesting biological activities. For example, some diols derived from natural sources have shown potential as anticancer agents. The chiral centers in this compound also open the door to exploring its potential as a chiral building block for the synthesis of pharmaceuticals. Screening of this compound and its derivatives for various biological activities, such as antimicrobial, antiviral, or anticancer properties, is a promising area for future research.
Material Science Applications:
Diols are common monomers used in the synthesis of polyesters and polyurethanes. nih.gov The incorporation of the diene functionality from this compound into a polymer backbone could impart unique properties, such as the potential for cross-linking or further functionalization. This could lead to the development of new materials with tailored mechanical, thermal, or optical properties. The conjugated diene system also suggests potential applications in organic electronics, where polyenes are known to have interesting conductive and photophysical properties.
| Field | Potential Application | Rationale |
| Medicinal Chemistry | Anticancer or antimicrobial agent | Structural similarity to some bioactive natural products. |
| Polymer Chemistry | Monomer for novel polyesters or polyurethanes | Diol functionality allows for polymerization, while the diene offers a site for cross-linking. |
| Materials Science | Organic electronic materials | The conjugated diene system could impart useful electronic or photophysical properties. |
Q & A
Basic Research Questions
Q. What spectroscopic techniques are most effective for characterizing 2,7-Dimethylocta-5,7-diene-1,4-diol, and how can researchers address ambiguities in structural assignment?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to identify diastereotopic protons and carbons. For diastereomers, employ 2D techniques (e.g., COSY, HSQC) to resolve overlapping signals.
- Infrared (IR) Spectroscopy : Analyze hydroxyl (3200–3600 cm) and conjugated diene (1650–1600 cm) stretches to confirm functional groups.
- Mass Spectrometry (MS) : High-resolution MS (HRMS) can validate molecular formula, while fragmentation patterns help confirm substituent positions.
- Resolution of Ambiguities : Cross-reference with computational models (e.g., DFT calculations) or compare to analogous compounds like 7-Phenyl-hepta-4,6-diyn-1,2-diol .
Q. What synthetic routes are recommended for preparing this compound, and how can yield optimization be achieved?
- Methodological Answer :
- Core Strategy : Start with a diene precursor (e.g., octa-5,7-diene) and introduce hydroxyl groups via Sharpless dihydroxylation or epoxide ring-opening. Methyl groups can be added via Grignard reactions.
- Optimization :
- Catalysts : Test transition-metal catalysts (e.g., Pd for allylic substitutions) to improve regioselectivity.
- Temperature Control : Lower temperatures (0–5°C) may stabilize intermediates, as seen in SnCl-mediated reductions .
- Purification : Use column chromatography with polar solvents (e.g., ethyl acetate/hexane gradients) to separate diastereomers.
Advanced Research Questions
Q. How do substituent effects (e.g., methyl groups) influence the compound’s reactivity in cycloaddition reactions, and what mechanistic insights support this?
- Methodological Answer :
- Experimental Design :
- Kinetic Studies : Compare reaction rates of this compound with non-methylated analogs in Diels-Alder reactions. Use stopped-flow techniques to monitor intermediates.
- Electrophilicity Analysis : Measure frontier molecular orbitals via DFT to assess how methyl groups alter electron density at the diene termini, as seen in trimethylsilyl-substituted diols .
- Data Interpretation : Methyl groups may sterically hinder approach but enhance electron donation, leading to trade-offs between reactivity and selectivity.
Q. How can researchers resolve contradictions in reported biological activity data for diol derivatives, such as antioxidant vs. pro-oxidant effects?
- Methodological Answer :
- Systematic Approach :
- Dose-Response Studies : Test the compound across a wide concentration range (nM–mM) in cellular models (e.g., SH-SY5Y neurons) to identify threshold effects.
- Redox Profiling : Use assays like DPPH radical scavenging and lipid peroxidation inhibition, comparing results to structurally similar compounds (e.g., 1,4-Dihydroxy-2,2-dimethylpiperazine) .
- Mechanistic Probes : Employ ROS-sensitive fluorescent dyes (e.g., DCFH-DA) to distinguish antioxidant/pro-oxidant behavior under varying pH and oxygen levels.
Q. What strategies are effective for stabilizing this compound in aqueous solutions, given its susceptibility to oxidation?
- Methodological Answer :
- Stabilization Techniques :
- pH Buffering : Store solutions at pH 6–7 to minimize base-catalyzed oxidation.
- Antioxidant Additives : Include 0.1% ascorbic acid or EDTA to chelate metal ions.
- Lyophilization : Freeze-dry the compound with cryoprotectants (e.g., trehalose) for long-term storage, as recommended for unstable diamines .
- Monitoring : Use HPLC with UV detection at 210–220 nm to track degradation products over time.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
